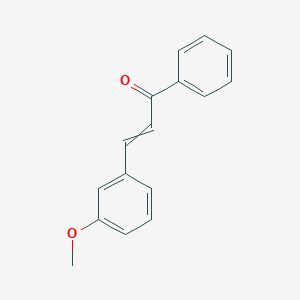
2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- is a member of the chalcone family, which are α,β-unsaturated aromatic ketones. Chalcones are known for their diverse biological activities and serve as intermediates for synthesizing various heterocyclic compounds. This compound, in particular, has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as an intermediate for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and antitumor properties.
Medicine: It has shown promise in pharmacological studies for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to apoptosis and cell cycle regulation, contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A widely researched chalcone with potential anticancer activity.
1-(4′-Methoxyphenyl)-3-(3″-methoxy-4″-hydroxyphenyl)-2-propen-1-one: Known for its higher analgesic and anti-inflammatory activities compared to standard drugs like aspirin and indomethacin.
Uniqueness
2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy group enhances its electron-donating properties, contributing to its potent pharmacological effects .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHVAAFIDSBRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282794 |
Source


|
| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-05-8 |
Source


|
| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
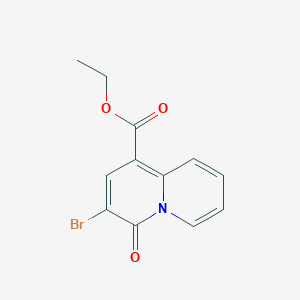
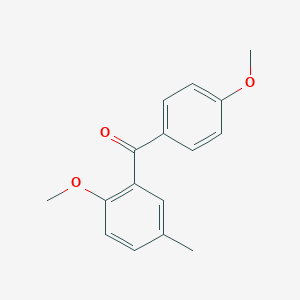
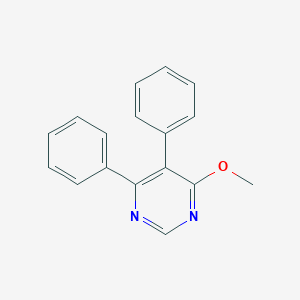

![4-Isobutoxy-2-[4-(3-isobutoxy-6-oxo-2-cyclohexen-1-yl)-2-butenyl]-3-cyclohexen-1-one](/img/structure/B372888.png)
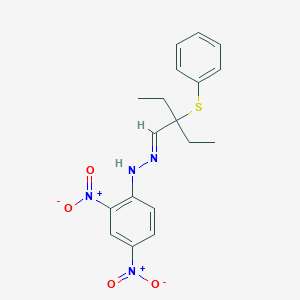
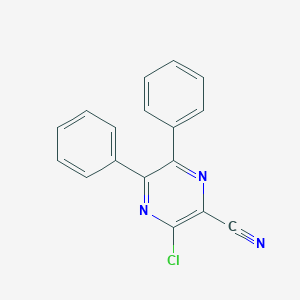
![3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone](/img/structure/B372893.png)
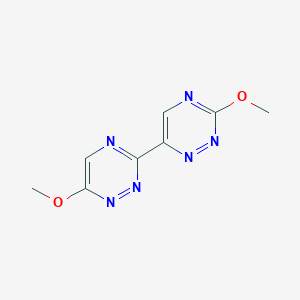

![ethyl N-(ethoxycarbonylamino)-N-[5-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-4-(methylamino)-1-[2-(methylamino)-2-oxoethyl]-2,6-dioxopyrimidin-5-yl]carbamate](/img/structure/B372900.png)
![6-chloro-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B372901.png)
![4,6-bis(trifluoromethyl)-2,3a-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B372902.png)

